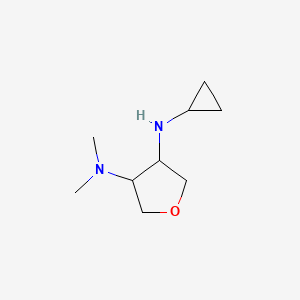
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, and common names if available.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, reactivity, and other physical and chemical characteristics of the compound.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds containing tetrahydrofuran rings and related functionalities are frequently synthesized for their potential in drug development and material science. For instance, the synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrated the utility of such structures in developing cyclooxygenase-2 inhibitors, despite lacking inhibitory potency in this specific instance (Al-Hourani et al., 2016). This research underscores the importance of structural analysis in identifying potential biological activities.
Catalytic Methods for Tetrahydrofuran Synthesis
The development of catalytic methods for constructing tetrahydrofuran rings is a significant area of research, given their prevalence in biologically active molecules. One such example is the catalytic polar-radical-crossover cycloadditions of alkenes and alkenols, enabling the direct synthesis of tetrahydrofurans from common organic reagents (Grandjean & Nicewicz, 2013). This methodology opens avenues for synthesizing complex organic molecules efficiently.
Ring-enlargement Techniques
Research on ring-enlargement techniques to synthesize substituted dihydrofurans via the catalytic transformation of cyclopropanes highlights the versatility of these approaches in generating structurally complex and diverse molecules (Zhang et al., 2008). Such methodologies are crucial for developing new compounds with potential applications in pharmacology and materials science.
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies provide insights into the interaction of synthesized compounds with biological targets. For example, the synthesis of tetrazole derivatives and their evaluation as cyclooxygenase-2 inhibitors involve molecular docking to understand compound interactions within the enzyme's active site (Al-Hourani et al., 2016). Although the compound in this study did not exhibit inhibitory activity, such research is pivotal in drug discovery and development processes.
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, databases like PubMed, Google Scholar, or even a general web search might yield some results. Please remember to evaluate the reliability of your sources when doing your research.
Propiedades
IUPAC Name |
4-N-cyclopropyl-3-N,3-N-dimethyloxolane-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9-6-12-5-8(9)10-7-3-4-7/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBZXMCZIGNVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657939 | |
| Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran | |
CAS RN |
728008-15-9 | |
| Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



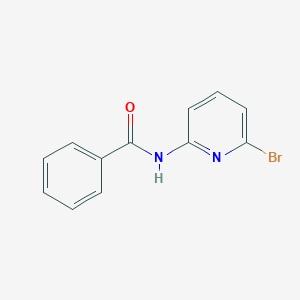
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
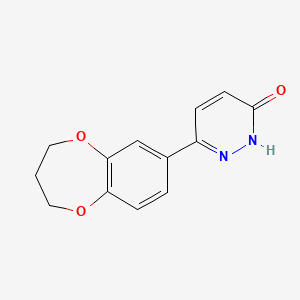
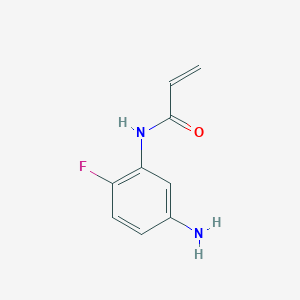
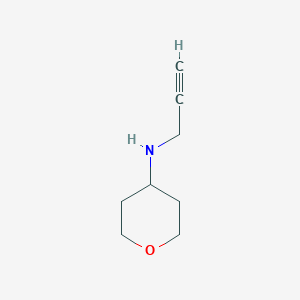
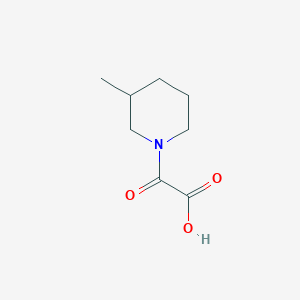
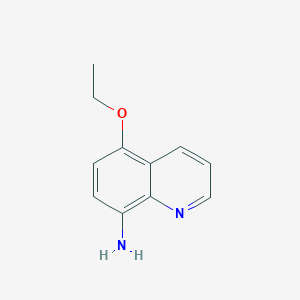

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
amine](/img/structure/B1418591.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
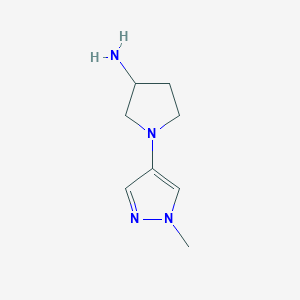
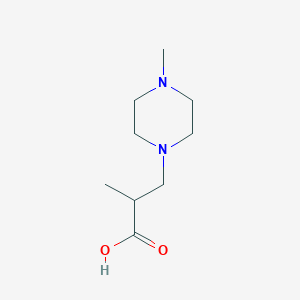
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)